Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-
Description
Properties
IUPAC Name |
2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-2-14(6-8-17)10-3-4-11(13-5-7-16)12(9-10)15(18)19/h3-4,9,13,16-17H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBPSAPLFYFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456717 | |
| Record name | 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104516-93-0 | |
| Record name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104516-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration of Aniline Derivatives
The process begins with the nitration of a substituted aniline precursor to introduce the nitro group at the para-position. For example, 4-nitroaniline serves as a common intermediate. Nitration is typically performed using a mixture of concentrated sulfuric acid and nitric acid at 0–5°C to prevent over-nitration.
Ethylation and Hydroxyethylation
Ethylation introduces the ethyl group to the amino moiety, often employing ethyl bromide or ethyl chloroformate in the presence of a base such as potassium carbonate. Subsequent hydroxyethylation utilizes ethylene oxide or ethylene chlorohydrin under pressurized conditions (0.1–1.0 MPa) to attach the hydroxyethyl group. This step is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl ether (DME) at 60–130°C.
Condensation and Hydrolysis
The final stage involves condensation of intermediates with ethyl chloroformate, followed by alkaline hydrolysis to yield the target compound. Catalysts such as calcium carbonate improve reaction efficiency, while aqueous sodium hydroxide (5–25% concentration) facilitates hydrolysis at 50–90°C.
Reaction Conditions and Optimization
Optimal parameters for each synthesis stage are summarized in Table 1.
Table 1: Reaction Conditions for Key Synthesis Stages
Pressure and Temperature Dependence
Elevated pressure (0.1–1.0 MPa) during hydroxyethylation and condensation steps enhances reagent solubility and reaction kinetics. For instance, maintaining 130°C during hydroxyethylation reduces side-product formation by 15% compared to ambient conditions.
Solvent Selection
Polar aprotic solvents like DMF stabilize intermediates through hydrogen bonding, while DME minimizes unwanted solvolysis. Post-reaction dilution with water (5–10 volumes) precipitates the product, simplifying purification.
Catalytic Systems and Yield Enhancement
Alkaline Catalysts
Sodium hydroxide (9.6 g per 25.0 g substrate) facilitates hydroxyethylation by deprotonating the amino group, increasing nucleophilicity. Calcium carbonate (12.0 g per 23.2 g substrate) neutralizes HCl byproducts during condensation, preventing catalyst poisoning.
Recycling of Catalysts
Industrial-scale processes recover catalysts via filtration or distillation. For example, calcium carbonate is reclaimed with 92% efficiency through aqueous washing and recrystallization.
Industrial Production Techniques
Batch vs. Continuous Flow Reactors
Batch reactors (e.g., 500 mL autoclaves) are used for small-scale synthesis, while continuous flow systems improve throughput by 40% in large-scale operations. Automated temperature and pressure controls ensure consistent product quality.
Waste Management
The “three-waste” (waste gas, liquid, solids) output is minimized by recycling solvents and neutralizing acidic byproducts with lime. Effluent treatment reduces environmental impact by 30% compared to conventional methods.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-aminoanilino}ethan-1-ol.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Antimicrobial Activity
Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- has shown promising antimicrobial properties. In controlled studies, it demonstrated significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these strains was approximately 50 µg/mL.
Case Study: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Cytotoxic Effects on Cancer Cells
Research has indicated that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. Notably, concentrations above 100 µg/mL resulted in a significant reduction in cell viability.
Case Study: Cytotoxicity Assay Results
| Cell Line | Concentration (µg/mL) | % Viability after 24h |
|---|---|---|
| HeLa | 50 | 85% |
| HeLa | 100 | 65% |
| MCF-7 | 50 | 80% |
| MCF-7 | 100 | 55% |
Safety and Toxicological Assessments
Safety evaluations categorize Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- as having low acute toxicity (Category 4) with potential skin sensitization (Category 1). Dermal absorption studies indicate that only a small percentage penetrates the skin barrier (0.21% to 0.69%), suggesting a relatively low systemic risk upon topical application.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | HC Violet BS (84041-77-0) | 2-(N-ethyl-p-nitrosoanilino)ethanol |
|---|---|---|---|
| Molecular Weight | 269.30 | 241.24 | 223.23 |
| LogP (Predicted) | 1.2 | 0.5 | 1.8 |
| Hydrogen Bond Donors | 3 | 4 | 2 |
| Melting Point | ~150°C (dec.) | 220–225°C | Not reported |
Biological Activity
Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- (CAS Number: 104516-93-0) is a nitroaniline derivative that has garnered interest in various biological contexts. This compound is characterized by its unique structural features, including a nitro group and an ethyl-hydroxyethyl amino side chain, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety assessments, supported by relevant data tables and research findings.
- Molecular Formula : C12H19N3O4
- Molecular Weight : 269.3 g/mol
- IUPAC Name : 2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol
The biological activity of Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes, potentially influencing metabolic pathways.
- Cell Membrane Permeability : The hydroxyethyl group enhances solubility and facilitates transport across cell membranes, which may increase the compound's bioavailability.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibited activity against various bacterial strains; further studies required for specifics. |
| Cytotoxicity | In vitro assays indicate selective cytotoxic effects on certain cancer cell lines. |
| Genotoxicity | Ames test results were negative; no significant mutagenic effects observed. |
| Reproductive Toxicity | No adverse effects noted in teratogenicity studies at doses up to 60 mg/kg bw/day. |
Case Study 1: Antimicrobial Properties
In a controlled study examining the antimicrobial efficacy of Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-, the compound demonstrated significant inhibition of growth in several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- induced apoptosis at concentrations above 100 µg/mL. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Table 2: Cytotoxicity Assay Results
| Cell Line | Concentration (µg/mL) | % Viability after 24h |
|---|---|---|
| HeLa | 50 | 85% |
| HeLa | 100 | 65% |
| MCF-7 | 50 | 80% |
| MCF-7 | 100 | 55% |
Safety Assessment
Safety evaluations have classified Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]- as having low acute toxicity (Category 4) with potential skin sensitization (Category 1). In dermal absorption studies, it was noted that only a small percentage of the compound penetrated the skin barrier (0.21% to 0.69%), suggesting a relatively low systemic risk upon topical application.
Table 3: Safety Classification
| Hazard Category | Description |
|---|---|
| Acute Toxicity | Category 4 |
| Skin Sensitization | Category 1 |
| Environmental Impact | Low risk based on current assessments |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing ethanol-based nitroaromatic compounds with ethyl-hydroxyethylamino substituents?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting halogenated nitroaromatics with ethyl(2-hydroxyethyl)amine derivatives in polar aprotic solvents (e.g., DMF) under reflux, followed by purification via column chromatography or recrystallization. Evidence from analogous syntheses (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) highlights the use of triethylamine as a base and controlled stoichiometry to minimize byproducts .
Q. How can crystallographic techniques validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELXL or OLEX2 is critical. Key steps include data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts, followed by iterative refinement of positional and displacement parameters. Discrepancies in bond lengths or angles may indicate conformational flexibility or hydrogen bonding, which require validation against density functional theory (DFT) calculations .
Q. What spectroscopic methods are most effective for characterizing the nitro and ethanolamine functional groups?
- Methodological Answer :
- Nitro group : UV-Vis spectroscopy (λmax ~400–500 nm for nitroaromatics) and FT-IR (asymmetric NO₂ stretching at ~1520 cm⁻¹).
- Ethanolamine moiety : ¹H NMR (δ ~3.4–3.7 ppm for –CH₂–O–; δ ~1.2 ppm for ethyl –CH₃) and ¹³C NMR (δ ~60–70 ppm for –CH₂–OH). Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of the nitro group in ethanolamine-substituted nitroaromatics?
- Methodological Answer : Stability studies under varying conditions (e.g., aqueous buffers, organic solvents) reveal that acidic or basic media may hydrolyze the nitro group. For example, in pH > 10, nitro reduction to amine derivatives is observed via LC-MS. Polar solvents like DMSO stabilize the nitro group through solvation, while protic solvents (e.g., ethanol) may accelerate degradation .
Q. What computational strategies resolve contradictions in experimental vs. theoretical electronic spectra?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations using functionals like B3LYP/6-311+G(d,p) can predict UV-Vis spectra. Discrepancies often arise from solvent effects (e.g., implicit vs. explicit solvation models) or excited-state intramolecular hydrogen transfer (ESIHT). Benchmarking against experimental data and adjusting solvation parameters (e.g., using the SMD model) improves accuracy .
Q. How can crystallographic disorder in the ethyl-hydroxyethylamino side chain be addressed during refinement?
- Methodological Answer : In SHELXL, partial occupancy modeling or splitting the disordered atoms into multiple sites (e.g., PART instructions) is used. Constraints (e.g., SIMU, DELU) stabilize refinement. For severe cases, omit maps or low-temperature data collection reduces thermal motion artifacts. Validation tools like PLATON’s ADDSYM check for missed symmetry .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Chirality arises from the ethanolamine moiety’s hydroxyl group. Asymmetric synthesis via chiral catalysts (e.g., BINOL-based ligands) or enzymatic resolution (lipases) can isolate enantiomers. However, nitro group electron-withdrawing effects may reduce catalyst efficiency. Chiral HPLC (e.g., Chiralpak IA column) validates enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
